molecular formula C22H23NO3 B11497915 2-Benzoyl-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

2-Benzoyl-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B11497915
M. Wt: 349.4 g/mol
InChI Key: VIZCRKACCQVXCU-FDAYTVPFSA-N
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Description

2-Benzoyl-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a benzoyl group, a methoxyphenyl group, and a dimethylcyclohexenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the core cyclohexenone structure. One common method involves the condensation of benzoyl chloride with a suitable cyclohexenone derivative in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzoyl-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzoyl-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin-whitening agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

(2E)-2-[hydroxy(phenyl)methylidene]-3-(3-methoxyphenyl)imino-5,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C22H23NO3/c1-22(2)13-18(23-16-10-7-11-17(12-16)26-3)20(19(24)14-22)21(25)15-8-5-4-6-9-15/h4-12,25H,13-14H2,1-3H3/b21-20+,23-18?

InChI Key

VIZCRKACCQVXCU-FDAYTVPFSA-N

Isomeric SMILES

CC1(CC(=NC2=CC(=CC=C2)OC)/C(=C(/C3=CC=CC=C3)\O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NC2=CC(=CC=C2)OC)C(=C(C3=CC=CC=C3)O)C(=O)C1)C

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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